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Compound of Interest

Compound Name: 4-Acetyl-3-fluorobenzonitrile

Cat. No.: B1445392

An In-Depth Technical Guide to 4-acetyl-3-fluorobenzonitrile: Structure, Properties,
Synthesis, and Applications

Abstract

4-acetyl-3-fluorobenzonitrile is a strategically important fluorinated aromatic compound that
has garnered significant attention from the scientific community, particularly those in drug
discovery and materials science. Its unique molecular architecture, featuring an acetyl, a fluoro,
and a nitrile group, imparts a distinct reactivity profile, positioning it as a versatile building block
for the synthesis of complex organic molecules. The presence of the fluorine atom is
particularly noteworthy, as its incorporation into pharmaceutical candidates can profoundly
enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a
comprehensive technical overview of 4-acetyl-3-fluorobenzonitrile, covering its fundamental
physicochemical properties, structural details, synthetic methodologies, and key applications,
with a focus on providing actionable insights for researchers and development professionals.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is foundational to its application. 4-
acetyl-3-fluorobenzonitrile is an off-white to light yellow solid at room temperature.[1] Its key
identifiers and properties are summarized below.

Table 1: Chemical Identity of 4-acetyl-3-fluorobenzonitrile

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1445392?utm_src=pdf-interest
https://www.benchchem.com/product/b1445392?utm_src=pdf-body
https://www.benchchem.com/product/b1445392?utm_src=pdf-body
https://www.benchchem.com/product/b1445392?utm_src=pdf-body
https://www.benchchem.com/product/b1445392?utm_src=pdf-body
https://www.benchchem.com/product/b1445392?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB93165459_EN.htm
https://www.benchchem.com/product/b1445392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

CAS Number 1352144-78-5[2][3]

Molecular Formula CoHeFNO[2][4]

Molecular Weight 163.15 g/mol [2]

IUPAC Name 4-acetyl-3-fluorobenzonitrile[3]

InChl Key FPUKFDAMYXSCGA-UHFFFAOYSA-N[1][3]

| Canonical SMILES | CC(=0)C1=CC=C(C=C1F)C#N[4] |

Structural Analysis

The structure of 4-acetyl-3-fluorobenzonitrile is characterized by a benzene ring substituted
with three distinct functional groups. The interplay of their electronic effects governs the
molecule's reactivity.

 Nitrile Group (-CN): A strong electron-withdrawing group that deactivates the aromatic ring
towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

e Acetyl Group (-COCHs): Another electron-withdrawing group that further contributes to the
deactivation of the ring.

e Fluoro Group (-F): Exhibits a dual electronic effect. It is electron-withdrawing via induction
but electron-donating through resonance. This unique property makes it a valuable
substituent in medicinal chemistry.

The combined electron-withdrawing nature of these groups makes the aromatic ring electron-
deficient, influencing its interaction with biological targets and its utility as a synthetic
intermediate.[5]

Synthesis and Mechanistic Insights

The synthesis of 4-acetyl-3-fluorobenzonitrile can be approached from various precursors. A
logical retrosynthetic analysis helps in identifying viable starting materials and reaction
pathways.
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Caption: Retrosynthetic analysis of 4-acetyl-3-fluorobenzonitrile.

Synthetic Protocol: Palladium-Catalyzed Acetylation

One documented method for synthesizing 4-acetyl-3-fluorobenzonitrile involves a palladium-
catalyzed cross-coupling reaction. This approach offers high yield and functional group
tolerance.

Reaction Scheme: Synthesis from 1-(4-Bromo-2-fluorophenyl)ethanone and a cyanide source.
A more direct documented route involves the acetylation of a suitable precursor.[2]

Step-by-Step Protocol: A representative synthesis involves the reaction of a brominated
precursor with an acetylating agent in the presence of a palladium catalyst.[2]

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or
Nitrogen), add the aryl halide precursor (e.g., 4-bromo-2-fluorobenzonitrile), a palladium
catalyst such as Palladium(ll) acetate, and a suitable phosphine ligand like 1,2-
bis(diphenylphosphino)ethane (dppe).

Reagent Addition: Add a base, such as sodium carbonate, and any necessary co-catalysts or
additives like potassium iodide. The solvent of choice is typically a high-boiling polar aprotic
solvent like N,N-dimethylformamide (DMF).
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e Acetylation: Introduce the acetyl source.

» Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 130°C) and stir
for an extended period (e.g., 24 hours) to ensure complete conversion.

o Work-up and Purification: After cooling to room temperature, the reaction mixture is typically
diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined
organic layers are washed, dried, and concentrated. The crude product is then purified using
column chromatography on silica gel to yield pure 4-acetyl-3-fluorobenzonitrile.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for facilitating
the oxidative addition and reductive elimination steps of the catalytic cycle. The high
temperature is necessary to overcome the activation energy of the reaction, and the inert
atmosphere prevents the degradation of the catalyst and reagents.

Reaction Work-up & Purification

Preparation
Combine Aryl Halide,
Catalyst (Pd(OAc)2), Heat to 130°C a Aqueous Work-up
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Caption: Experimental workflow for Palladium-catalyzed synthesis.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While specific spectra for this exact
compound require experimental acquisition, its expected spectroscopic signatures can be
predicted based on its structure and data from analogous compounds like 4-fluorobenzonitrile.

[6][7]

e 1H NMR: The spectrum would show signals in the aromatic region (around 7-8 ppm)
corresponding to the three protons on the benzene ring, with splitting patterns dictated by H-
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H and H-F coupling. A sharp singlet for the methyl protons of the acetyl group would appear
upfield (around 2.5 ppm).

e 13C NMR: The spectrum would display nine distinct carbon signals, including the nitrile
carbon (~118 ppm), the ketone carbonyl carbon (~195 ppm), and carbons attached to
fluorine showing characteristic C-F coupling.

» IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:
a strong absorption around 2230 cm~1 for the nitrile (C=N) stretch and another strong band
around 1700 cm~1 for the ketone (C=0) stretch.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) at m/z =
163, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

4-acetyl-3-fluorobenzonitrile is not an end product but a valuable intermediate. Its functional
groups serve as handles for further chemical transformations, making it a key building block for
more complex molecular architectures.[5]

e Pharmaceutical Synthesis: It is a precursor for synthesizing a variety of heterocyclic
compounds that form the core of many pharmaceutical agents. Its derivatives are
investigated for anti-inflammatory, antimicrobial, and anticancer properties.[5]

o Agrochemicals: Similar to its role in pharmaceuticals, it can be used to develop new
pesticides and herbicides.[8]

o Materials Science: The compound can be incorporated into polymers to enhance properties
like thermal stability.[5]
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Caption: Potential synthetic transformations of 4-acetyl-3-fluorobenzonitrile.

Safety and Handling

Proper handling of 4-acetyl-3-fluorobenzonitrile is essential in a research setting. It is
classified as harmful and requires appropriate safety precautions.

Table 2: GHS Hazard Information

Category Information
Pictogram GHSO07 (Harmful)[3]
Signal Word Warning([3]

H302: Harmful if swallowed.[3]H312: Harmful in
contact with skin.[3]H315: Causes skin irritation.

Hazard Statements [3]JH319: Causes serious eye irritation.[3]H332:
Harmful if inhaled.[3]H335: May cause

respiratory irritation.[3]

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340,
P305+P351+P338[3] |

Handling Recommendations:
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e Use only in a well-ventilated area, preferably within a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[9]

e Avoid breathing dust, fumes, or vapors.[9]
e Wash hands thoroughly after handling.[9]

o Store in a tightly closed container in a dry, cool place.[1][3]

Conclusion

4-acetyl-3-fluorobenzonitrile stands out as a high-value chemical intermediate with significant
potential in the fields of drug discovery, agrochemicals, and material science. Its well-defined
structure, characterized by a unique combination of electron-withdrawing groups, provides a
versatile platform for the synthesis of novel and complex molecules. By understanding its
properties, synthesis, and reactivity, researchers can effectively leverage this compound to
accelerate innovation and develop next-generation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1445392#4-acetyl-3-fluorobenzonitrile-structure-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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